molecular formula C10H11NO3 B15070367 4-Aminochroman-8-carboxylic acid

4-Aminochroman-8-carboxylic acid

Katalognummer: B15070367
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: QRJZDAQMJZIVIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminochroman-8-carboxylic acid is an organic compound with the molecular formula C10H11NO3. It is a derivative of chroman, featuring an amino group at the 4th position and a carboxylic acid group at the 8th position. This compound is known for its unique chemical structure, which includes a benzopyran ring system, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Aminochroman-8-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-aminophenol with ethyl acetoacetate followed by cyclization can yield the desired compound. Another method involves the reduction of 4-nitrochroman-8-carboxylic acid using hydrogenation techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance the scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminochroman-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chroman derivatives, quinones, and reduced amino derivatives .

Wissenschaftliche Forschungsanwendungen

4-Aminochroman-8-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Aminochroman-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Aminochroman-8-carboxylic acid is unique due to its chroman ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and carboxylic acids, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H11NO3

Molekulargewicht

193.20 g/mol

IUPAC-Name

4-amino-3,4-dihydro-2H-chromene-8-carboxylic acid

InChI

InChI=1S/C10H11NO3/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,8H,4-5,11H2,(H,12,13)

InChI-Schlüssel

QRJZDAQMJZIVIE-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C1N)C=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.